(Z)-N'-hydroxy-2-(4-(2-methoxyethyl)piperidin-1-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(4-(2-methoxyethyl)piperidin-1-yl)acetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(2-methoxyethyl)piperidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using a suitable alkylating agent.
Formation of the Acetimidamide Moiety: The final step involves the formation of the acetimidamide moiety through a condensation reaction with hydroxylamine.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-(2-methoxyethyl)piperidin-1-yl)acetimidamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(4-(2-methoxyethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-N’-hydroxy-2-(4-(2-methoxyethyl)piperidin-1-yl)acetimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(4-(2-methoxyethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
(Z)-N’-hydroxy-2-(4-(2-methoxyethyl)piperidin-1-yl)acetimidamide stands out due to its unique combination of a piperidine ring and a methoxyethyl group, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound for further exploration.
Properties
Molecular Formula |
C10H21N3O2 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N'-hydroxy-2-[4-(2-methoxyethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C10H21N3O2/c1-15-7-4-9-2-5-13(6-3-9)8-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |
InChI Key |
FXNDHDCRSAMTLC-UHFFFAOYSA-N |
Isomeric SMILES |
COCCC1CCN(CC1)C/C(=N/O)/N |
Canonical SMILES |
COCCC1CCN(CC1)CC(=NO)N |
Origin of Product |
United States |
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